
5-OH-VPA-d7; 5-Hydroxy-2-(propyl-d7)pentanoic Acid; 2-(Propyl-d7)-5-hydroxypentanoic Acid Sodium Salt; 2-n-(Propyl-d7)-5-hydroxypentanoic Acid Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-(propyl-d7)pentanoic Acid, also known as 5-OH-VPA-d7, is a deuterium-labelled metabolite of Valproic Acid. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The deuterium labelling allows for more precise tracking and analysis in metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(propyl-d7)pentanoic Acid involves the deuterium labelling of Valproic Acid. The unlabelled version, 5-Hydroxy Valproic Acid, is produced through the metabolism of Valproic Acid via the enzyme CYP4B1 . The specific synthetic routes and reaction conditions for the deuterium-labelled version are proprietary and not widely published.
Industrial Production Methods
Industrial production methods for 5-Hydroxy-2-(propyl-d7)pentanoic Acid are not extensively documented. it is likely that the production involves advanced chemical synthesis techniques and stringent quality control measures to ensure the purity and consistency of the deuterium labelling .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2-(propyl-d7)pentanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminium hydride for reduction. Substitution reactions may involve reagents such as halides or other nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-(propyl-d7)pentanoic Acid is used in various scientific research applications, including:
Chemistry: As a labelled compound, it is used in metabolic studies to track the pathways and transformations of Valproic Acid.
Biology: It helps in understanding the metabolic processes and interactions of Valproic Acid in biological systems.
Medicine: The compound is used in pharmacokinetic studies to investigate the distribution, metabolism, and excretion of Valproic Acid.
Industry: It is used in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-(propyl-d7)pentanoic Acid is related to its parent compound, Valproic Acid. Valproic Acid is known to inhibit histone deacetylases (HDACs), leading to the hyperacetylation of histones and changes in gene expression. This inhibition can affect various molecular targets and pathways, including those involved in tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy Valproic Acid
- 4-Hydroxy Valproic Acid
- 3-Keto Valproic Acid Sodium Salt
- Valproic Acid β-D-Glucuronide
Uniqueness
5-Hydroxy-2-(propyl-d7)pentanoic Acid is unique due to its deuterium labelling, which allows for more precise tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where accurate measurement of metabolic pathways is crucial .
Eigenschaften
Molekularformel |
C8H15NaO3 |
|---|---|
Molekulargewicht |
189.24 g/mol |
IUPAC-Name |
sodium;3,3,4,4,5,5,5-heptadeuterio-2-(3-hydroxypropyl)pentanoate |
InChI |
InChI=1S/C8H16O3.Na/c1-2-4-7(8(10)11)5-3-6-9;/h7,9H,2-6H2,1H3,(H,10,11);/q;+1/p-1/i1D3,2D2,4D2; |
InChI-Schlüssel |
CSZWWXWOLIYBAB-MDVNJVHASA-M |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CCCO)C(=O)[O-].[Na+] |
Kanonische SMILES |
CCCC(CCCO)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


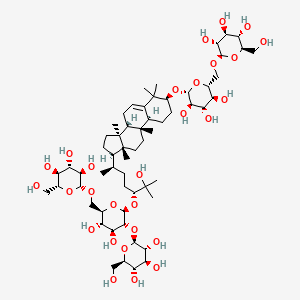


![6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One](/img/structure/B12418048.png)
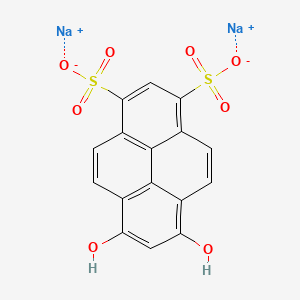
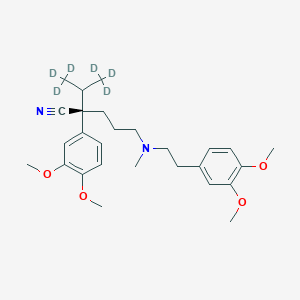


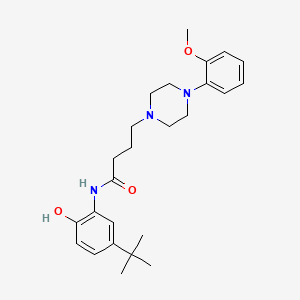
![(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine](/img/structure/B12418068.png)
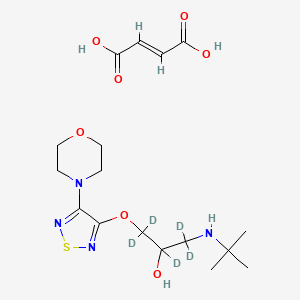
![5-[(3S)-5-fluoro-7-hydroxy-3-(isopentylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one](/img/structure/B12418079.png)

![(3S)-N-[(2S)-1-[[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methyl-1-(4-morpholin-4-ylbut-2-ynoyl)pyrrolidine-3-carboxamide](/img/structure/B12418098.png)
